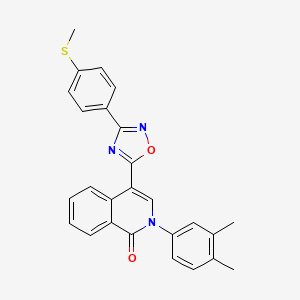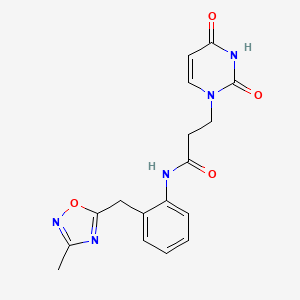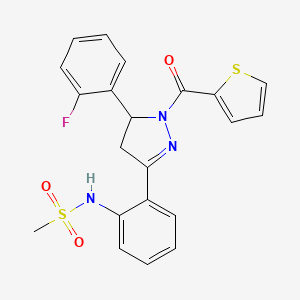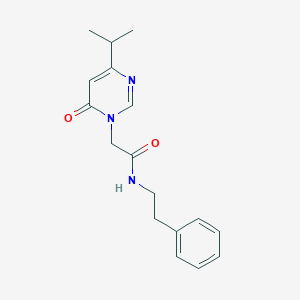![molecular formula C9H11N3O2 B2709497 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439111-05-4](/img/structure/B2709497.png)
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound . It is part of the class of compounds known as azolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves various methods. One method involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . Another method involves a microwave-assisted copper-catalyzed approach using various 7‑O‑propargylated pyrazolo[1,5‑a]pyrimidines and 1‑azidoglycosides . A greener [3 + 3] tandem annulation–oxidation approach has also been reported .Molecular Structure Analysis
The molecular structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol was proven using NMR spectroscopy and HPLC-MS spectrometry . The molecular formula is C8H10N4O2 with an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da .Chemical Reactions Analysis
The chemical reactions involving 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol are diverse. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .科学的研究の応用
Synthesis and Structural Analysis
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol and related compounds have been synthesized and studied for their unique chemical properties. For example, Clarke et al. (1997) explored the preparation and pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles, leading to 5-methoxypyrazolo[1,5-a]pyrimidin-7-ones through an unexpected rearrangement process. This work highlights a general route to pyrazolo[1,5-a]pyrimidin-7-ones, demonstrating the chemical versatility of these compounds (Clarke, Mares, & Mcnab, 1997).
Antiviral Applications
Research by Saxena et al. (1990) delved into the synthesis and antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues. This study suggests potential antiviral applications of compounds structurally related to 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol, particularly against human cytomegalovirus and herpes simplex virus type 1, highlighting their importance in medicinal chemistry (Saxena, Coleman, Drach, & Townsend, 1990).
Crystal Structure and Biological Activity
The crystal structure and biological activity of derivatives of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol have been a subject of interest. Lu Jiu-fu et al. (2015) synthesized and analyzed the structure of a derivative, revealing moderate anticancer activity. This underscores the potential of these compounds in developing novel anticancer agents (Lu Jiu-fu et al., 2015).
Nonsteroidal Anti-inflammatory Applications
Compounds within the pyrazolo[1,5-a]pyrimidin-7-one family have been identified as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. This discovery by Auzzi et al. (1983) provides a foundation for developing safer NSAIDs, indicating the significant therapeutic potential of these compounds (Auzzi et al., 1983).
Antimicrobial and Anti-inflammatory Agents
Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, demonstrating significant anti-inflammatory and antimicrobial activities. This suggests that modifications to the core structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol can lead to compounds with valuable therapeutic properties (Aggarwal et al., 2014).
作用機序
While the specific mechanism of action for 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is not explicitly mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
特性
IUPAC Name |
5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVRQCPLGMIUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide](/img/structure/B2709415.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)
![2-(3,5-difluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2709421.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)



![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]prop-2-enamide](/img/structure/B2709429.png)


![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2709435.png)
